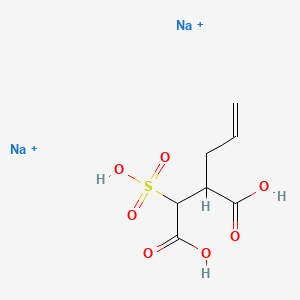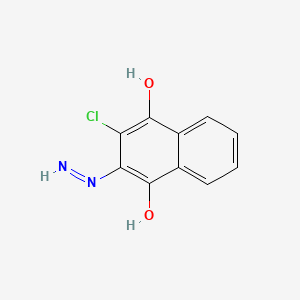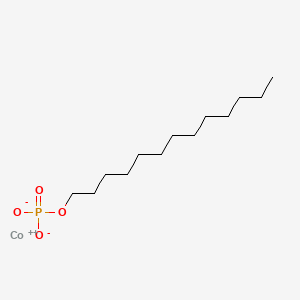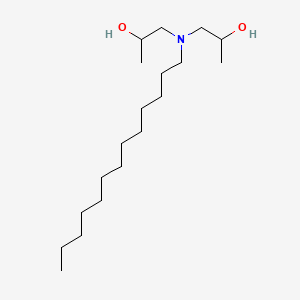
Isohexadecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isohexadecanal, also known as 16-methylheptadecanal, is a long-chain aliphatic aldehyde with the chemical formula C17H34O. It is a clear, colorless liquid that is primarily used in the cosmetic industry due to its emollient properties. This compound is known for its ability to enhance the texture and spreadability of formulations, making it a valuable ingredient in various skincare and personal care products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isohexadecanal can be synthesized through the oligomerization and hydrogenation of isobutene or mixed C4 hydrocarbons. The process involves the use of a dual-function catalyst in a fixed-bed reactor under specific temperature, pressure, and space velocity conditions. The catalyst typically used includes solid acid catalysts such as solid phosphoric acid, hydrogen type ZSM-5 zeolite, or silicon-aluminum small ball catalysts. Hydrogenation is carried out using nickel-loaded hydrogenation catalysts on alumina or zeolite carriers .
Industrial Production Methods: The industrial production of this compound involves a one-step synthesis process that couples oligomerization and hydrogenation in the same reactor. This method is advantageous due to its simplicity, low energy consumption, and economic benefits. The process yields this compound as a clear, colorless, and tasteless product that is free from aromatic hydrocarbons and sulfur .
Análisis De Reacciones Químicas
Types of Reactions: Isohexadecanal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isohexadecanoic acid.
Reduction: It can be reduced to form isohexadecanol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Isohexadecanoic acid.
Reduction: Isohexadecanol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isohexadecanal has a wide range of scientific research applications, including:
Chemistry: this compound is used as a solvent and intermediate in organic synthesis. Its unique properties make it suitable for various chemical reactions and formulations.
Biology: this compound is studied for its role as a social chemosignal in mammals.
Medicine: this compound is being investigated for its potential therapeutic applications, including its role in modulating inflammation and immune responses.
Industry: this compound is widely used in the cosmetic industry as an emollient, spreadability enhancer, and solvent for lipophilic actives and ingredients. .
Mecanismo De Acción
Isohexadecanal exerts its effects through various molecular targets and pathways. In the context of its role as a social chemosignal, this compound modulates brain activity in regions involved in social appraisal and aggressive behavior, such as the angular gyrus, temporal pole, amygdala, and orbitofrontal cortex. The compound increases connectivity in these regions in a sex-dependent manner, leading to different behavioral outcomes in men and women .
Comparación Con Compuestos Similares
Isohexadecanal is part of a group of long-chain aliphatic aldehydes known as fatty aldehydes. Similar compounds include:
Hexadecanal: A straight-chain aldehyde with similar properties but lacks the branching seen in this compound.
Isododecane: A shorter-chain isoparaffin used in similar applications but with different physical properties.
Isooctane: Another branched-chain hydrocarbon used primarily as a fuel additive.
Uniqueness of this compound: this compound’s unique branched structure and long carbon chain confer specific physical and chemical properties that make it particularly valuable in the cosmetic industry. Its ability to enhance texture, spreadability, and stability in formulations sets it apart from other similar compounds .
Propiedades
Número CAS |
62028-96-0 |
|---|---|
Fórmula molecular |
C16H32O |
Peso molecular |
240.42 g/mol |
Nombre IUPAC |
14-methylpentadecanal |
InChI |
InChI=1S/C16H32O/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h15-16H,3-14H2,1-2H3 |
Clave InChI |
IKBYSGSLCRPWRO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



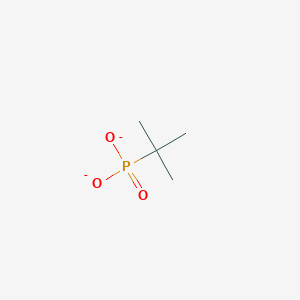
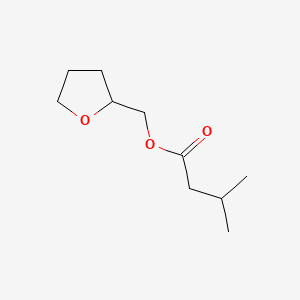
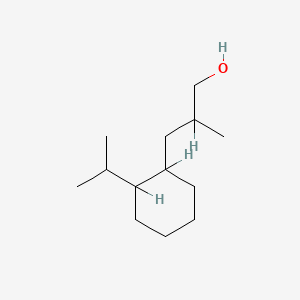



![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
